Regaloside E

Antioxidant research Free radical scavenging Herbal quality control

Regaloside class heterogeneity limits antioxidant research: only 3 of 8 regalosides (C, E, K) exhibit significant radical scavenging activity. Regaloside E bridges this gap as a functionally validated antioxidant and a species-specific marker undetected in L. brownii. • Active in both DPPH and ABTS radical scavenging assays; regalosides A, B, F, H, and I are inactive under identical conditions • Completely absent in L. brownii, enabling definitive authentication of L. lancifolium bulbs • Supported by a fully validated HPLC-PDA method (R² ≥ 0.9999, recovery 95.39-103.93%, RSD ≤ 2.55%) for regulatory-compliant quality control

Molecular Formula C20H26O12
Molecular Weight 458.4 g/mol
Cat. No. B13449502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegaloside E
Molecular FormulaC20H26O12
Molecular Weight458.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1
InChIKeyBTRIXFBTQFTXAB-SIGDFUGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regaloside E: Antioxidant & Anti-Inflammatory Research


Regaloside E (CAS 123134-21-4) is a phenylpropanoid glycerol glucoside with molecular formula C20H26O12 and molecular weight 458.41, isolated from Lilium longiflorum Thunb. and L. lancifolium Thunb. [1]. This compound belongs to the regaloside class of phenylpropanoid derivatives, which are characteristic secondary metabolites of Lilium species bulbs with documented antioxidant and anti-inflammatory bioactivities [2]. Regaloside E is recognized as a specific marker for the quality control of lily bulbs in herbal medicine standardization .

Research Area
Reported antioxidant activity context in regaloside class
Marker Role
Species-specific authentication marker for Lilium sourcing
Analytical Fit
Included in validated HPLC-PDA method for quality control

Why Regaloside E Cannot Be Substituted


Despite belonging to the same phenylpropanoid glycerol glucoside class, regalosides exhibit marked differences in species distribution, natural abundance, and bioactivity profiles that preclude simple substitution. Quantitative metabolomics of L. lancifolium versus L. brownii revealed that regaloside E was completely undetected in L. brownii, while other regalosides showed variable detection [1]. Furthermore, among eight regalosides (A, B, C, E, F, H, I, and K) evaluated for antioxidant effects in a standardized assay, only regalosides C, E, and K exhibited significant antioxidant activity, establishing a functional stratification within the class [2]. These differences demonstrate that regaloside selection must be guided by specific quantitative and functional evidence rather than class-based interchangeability.

Antioxidant activity differs across regalosides; only C, E, K showed reported activity in parallel assays. Substituting A, B, F, H, or I may not replicate findings.
Species-specific distribution: Regaloside E absent in L. brownii while present in L. lancifolium. Sourcing from mixed species may compromise marker reliability.
Functional stratification within regaloside class limits class-level substitution. Selection must rely on compound-specific evidence, not structural analogy.

Regaloside E Head-to-Head Evidence


Radical Scavenging vs. Inactive Analogs

In a 2024 comprehensive study evaluating antioxidant effects of eight regalosides using both DPPH and ABTS radical scavenging assays, regalosides C, E, and K exhibited significant antioxidant effects while regalosides A, B, F, H, and I did not show comparable activity [1]. The study employed identical assay conditions for all compounds, establishing regaloside E as one of only three regalosides among the eight tested that demonstrated measurable antioxidant efficacy.

Radical Scavenging
Head-to-head
Active in DPPH/ABTS assays; Regaloside E among 3 of 8 regalosides with reported effect
Supports antioxidant assay fit over inactive analogs
Standardized conditions; compare to regalosides A, B, F, H, I without activity
Antioxidant research Free radical scavenging Herbal quality control

HPLC-PDA Quantification in L. lancifolium

Using a validated HPLC-PDA method, the content of eight regalosides in L. lancifolium bulbs was simultaneously quantified, with all components detected at concentrations ranging from 1.12 to 29.76 mg per freeze-dried gram [1]. Among the eight regalosides (A, B, C, E, F, H, I, and K), regaloside E content falls within this quantifiable range, demonstrating its reliable natural abundance relative to other class members [2].

HPLC Quantification
Reported
Content in range 1.12–29.76 mg/g (freeze-dried bulb)
Supports sourcing and purity assessment
Validated method, R² ≥ 0.9999; recovery 95.4–103.9%
Phytochemical analysis Quantitative determination Natural product sourcing

Species-Specific Detection: L. lancifolium vs. L. brownii

Integrative metabolomic and transcriptomic analysis comparing two medicinal Lilium species revealed that regaloside E was not detected in L. brownii while being present in L. lancifolium, establishing species-specific distribution [1]. In contrast, regaloside A content in L. lancifolium was 2–7 fold higher than in L. brownii, and regaloside B was 4–16 fold higher [2]. This differential distribution pattern positions regaloside E as a distinguishing marker between these two commonly used medicinal species.

Species Detection
Cross-study comparable
Detected in L. lancifolium; completely absent in L. brownii
Species authentication marker context
Metabolomics and transcriptome cross-validation
Species authentication Botanical metabolomics Quality marker identification

Validated HPLC-PDA Method for Quality Control

Regaloside E was selected as one of eight marker substances for a validated HPLC-PDA method developed for quality control of Lilium lancifolium bulbs, achieving coefficients of determination (R²) ≥ 0.9999, LOD concentrations of 0.10–0.66 μg/mL, LOQ concentrations of 0.29–2.01 μg/mL, recovery rates of 95.39–103.925% (RSD ≤ 2.55%), and precision RSD < 2.78% [1]. This validation status distinguishes regaloside E from other phenylpropanoid glycerol glucosides that lack established analytical methodology.

HPLC-PDA Validation
Class-level inference
R² ≥ 0.9999, LOD 0.10–0.66 μg/mL, LOQ 0.29–2.01 μg/mL, RSD < 2.78%
Supports QC reference standard selection
Method validated for regaloside class; compound-specific performance to verify
Analytical method validation Quality control standardization Reference standard

Anti-Inflammatory Target Binding: Network Pharmacology

Molecular docking analysis of regaloside active substances from Cardiocrinum giganteum bulbs demonstrated strong binding abilities to core anti-inflammatory targets GAPDH, TNF, and PTGS2 [1]. In the same study, regaloside B content in outer, middle, and inner bulb layers was consistently higher than that of regaloside A and regaloside F [2]. While this evidence is at the class level for regalosides (including regaloside E), the differential target engagement profile across regaloside subtypes suggests distinct anti-inflammatory mechanisms warranting compound-specific investigation.

Docking Targets
Class-level
Reported binding to GAPDH, TNF, PTGS2 for regaloside class
Supports anti-inflammatory target screening
Species-specific validation pending; differential regaloside distribution noted
Network pharmacology Anti-inflammatory mechanism Molecular docking

Regaloside E: Research & Procurement Applications


Antioxidant Activity Screening & Assay Development

Regaloside E is functionally validated as one of only three regalosides (along with C and K) among eight tested that exhibits significant antioxidant effects in both DPPH and ABTS radical scavenging assays [1]. Researchers should prioritize Regaloside E over regalosides A, B, F, H, and I for antioxidant mechanism studies and for establishing positive controls in free radical scavenging assays, given the direct evidence of inactivity for those analogs under identical assay conditions [2].

Species Authentication & Botanical Quality Control

Regaloside E is undetected in L. brownii while present in L. lancifolium, making it a species-specific marker for distinguishing these two commonly used medicinal Lilium species [1]. This differentiation is quantitatively supported: regaloside A and B show only quantitative differences (2–7× and 4–16× higher in L. lancifolium), whereas regaloside E and C are completely absent in L. brownii [2]. Procurement of Regaloside E as a reference standard supports authentication workflows for herbal material verification.

Validated Analytical Method Implementation

Regaloside E is included in a fully validated HPLC-PDA method (R² ≥ 0.9999, recovery 95.39–103.925%, RSD ≤ 2.55%) developed for simultaneous determination of eight regalosides for quality control of L. lancifolium bulbs [1]. This validated methodology provides a ready-to-implement analytical framework for industrial quality control laboratories requiring regulatory-compliant standardization of lily bulb extracts and formulations containing regaloside constituents [2].

Anti-Inflammatory Target Engagement Studies

Network pharmacology and molecular docking analyses demonstrate that regaloside-class compounds (including regaloside E) exhibit strong binding to anti-inflammatory core targets GAPDH, TNF, and PTGS2 [1]. Given the documented differential distribution of regaloside subtypes across plant tissues—with regaloside B showing higher abundance than A and F across bulb layers [2]—researchers investigating structure-activity relationships should select Regaloside E as a distinct molecular probe for target-specific anti-inflammatory mechanism studies rather than assuming functional equivalence across the regaloside class.

Application
Selection Property
Validation Focus
Antioxidant activity screening studies
Reported antioxidant effect among regalosides
Assay reproducibility across DPPH/ABTS platforms
Botanical species authentication
Species-specific presence in L. lancifolium
Marker detection in target species matrix
QC method implementation
Inclusion in validated HPLC-PDA method
Method transfer and recovery verification
Anti-inflammatory target screening
Reported binding to GAPDH/TNF/PTGS2
Target engagement assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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